Cas no 2229071-96-7 (tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate)

tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate structure
2229071-96-7 structure
Product Name:tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate
CAS No:2229071-96-7
MF:C14H19ClF2N2O2
MW:320.762669801712
CID:5887058
PubChem ID:165980407
Update Time:2025-07-19

tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate
    • 2229071-96-7
    • tert-butyl N-[3-amino-2-(4-chloro-2,5-difluorophenyl)propyl]carbamate
    • EN300-1883602
    • Inchi: 1S/C14H19ClF2N2O2/c1-14(2,3)21-13(20)19-7-8(6-18)9-4-12(17)10(15)5-11(9)16/h4-5,8H,6-7,18H2,1-3H3,(H,19,20)
    • InChI Key: ZFUQTHBEQNLAIW-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1F)C(CN)CNC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 320.1103119g/mol
  • Monoisotopic Mass: 320.1103119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate

Introduction to tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate (CAS No. 2229071-96-7)

tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2229071-96-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and bioactive molecules.

The molecular structure of tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain terminated with an amino group. The aromatic ring system consists of a chloro-substituted benzene ring with additional fluorine atoms at the 2 and 5 positions. This unique structural arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacophores.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways relevant to human health and disease. The presence of both fluorine and chlorine substituents in the aromatic ring of tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate enhances its lipophilicity and metabolic stability, which are critical factors for drug-like properties. These features have made it an attractive candidate for further exploration in drug discovery programs.

One of the most compelling aspects of this compound is its potential utility as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and dysregulation of their activity is implicated in various diseases, including cancer. The fluorinated aromatic moiety in tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate can serve as a key pharmacophoric element for interacting with the ATP-binding pockets of kinases, thereby modulating their activity. Recent studies have demonstrated that fluorinated aromatic compounds exhibit enhanced binding affinity and selectivity compared to their non-fluorinated counterparts, making them promising candidates for next-generation kinase inhibitors.

Furthermore, the amino group at the propyl chain terminus provides a site for further functionalization, allowing chemists to modify the compound's properties as needed. This flexibility has enabled researchers to explore diverse chemical modifications aimed at optimizing pharmacokinetic profiles and reducing potential side effects. For instance, conjugation with other bioactive molecules or incorporation into larger peptidomimetic structures could yield novel therapeutic agents with improved efficacy and safety.

The synthesis of tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include the introduction of fluorine and chlorine substituents onto the aromatic ring, followed by carbamate formation via nucleophilic substitution or condensation reactions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity.

In terms of biological activity, preliminary investigations have revealed that derivatives of tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate exhibit inhibitory effects on certain kinases and other enzymes involved in inflammatory pathways. These findings align with current trends in drug development, where modulating enzyme activity has become a primary strategy for treating chronic diseases. The compound's ability to interact with biological targets while maintaining structural integrity makes it a promising candidate for further preclinical evaluation.

The growing interest in fluorinated compounds underscores their significance in modern medicinal chemistry. Fluorine atoms can influence multiple aspects of drug design, including binding affinity, metabolic stability, and distribution within biological systems. The unique electronic properties of fluorine allow it to participate in dipole interactions and hydrogen bonding networks, thereby enhancing molecular recognition processes. As such, compounds like tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate represent an important class of molecules that could lead to breakthroughs in therapeutic intervention.

Future research directions may focus on exploring the potential applications of this compound in other therapeutic areas beyond kinases and inflammation. For example, its structural features could be leveraged to develop inhibitors targeting enzymes involved in metabolic disorders or neurodegenerative diseases. Additionally, computational modeling techniques may be employed to predict new derivatives with enhanced biological activity using tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate as a starting point.

In conclusion,tert-butyl N-3-amino-2-(4-chloro-2,5-difluorophenyl)propylcarbamate (CAS No. 2229071-96-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing novel therapeutics targeting various diseases. As our understanding of biological pathways continues to expand,tert-butyl N-3-amino-2-(4-chloro - 225 - 25 - difluorophen yl ) prop yl carbamateand its derivatives are likely to play an increasingly important role in shaping future drug discovery efforts.

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